molecular formula C16H13FN2O3S3 B2489864 2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide CAS No. 895468-07-2

2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide

Cat. No.: B2489864
CAS No.: 895468-07-2
M. Wt: 396.47
InChI Key: VDNBNJGAYAFRTF-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a fluorophenyl ring, an acetamide group, and a benzo[d]thiazol-6-yl moiety with a methylthio substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the methylthio group: This step involves the substitution of a hydrogen atom on the benzo[d]thiazole ring with a methylthio group, often using methyl iodide and a base.

    Attachment of the sulfonyl group: The 4-fluorophenylsulfonyl chloride is reacted with the benzo[d]thiazole derivative to introduce the sulfonyl group.

    Formation of the acetamide linkage: The final step involves the reaction of the sulfonylated benzo[d]thiazole with an appropriate acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl and acetamide groups may interact with enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide
  • 2-((4-bromophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide
  • 2-((4-methylphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide

Uniqueness

2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S3/c1-23-16-19-13-7-4-11(8-14(13)24-16)18-15(20)9-25(21,22)12-5-2-10(17)3-6-12/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNBNJGAYAFRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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